molecular formula C13H16BrNO B14591953 Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl- CAS No. 61214-42-4

Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-

Cat. No.: B14591953
CAS No.: 61214-42-4
M. Wt: 282.18 g/mol
InChI Key: MCXGUJHXLOWTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-: is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives typically involves multi-step organic reactions. For this compound, a possible synthetic route could involve:

    Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.

    Hydrogenation: Partial hydrogenation of the pyridine ring to form the tetrahydro derivative.

    Methoxylation: Introduction of a methoxy group at the 4-position of the phenyl ring.

    Methylation: Addition of a methyl group at the 1-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Catalytic hydrogenation: using palladium or platinum catalysts.

    Electrophilic aromatic substitution: for bromination and methoxylation.

    Nucleophilic substitution: for introducing the methyl group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions can further hydrogenate the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry.

    Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Some pyridine derivatives act as enzyme inhibitors, making them useful in biochemical research.

Medicine

    Pharmaceuticals: Pyridine derivatives are found in various drugs due to their biological activity.

Industry

    Agrochemicals: Used in the formulation of pesticides and herbicides.

    Materials Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary widely depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, known for its basicity and nucleophilicity.

    3-Bromopyridine: A simpler brominated derivative.

    4-Methoxypyridine: A methoxylated derivative with different electronic properties.

Uniqueness

The unique combination of bromine, methoxy, and methyl groups in Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl- imparts distinct chemical and biological properties, making it valuable for specific applications that other pyridine derivatives might not fulfill.

Properties

CAS No.

61214-42-4

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

5-bromo-6-(4-methoxyphenyl)-1-methyl-3,4-dihydro-2H-pyridine

InChI

InChI=1S/C13H16BrNO/c1-15-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

MCXGUJHXLOWTSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=C1C2=CC=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.